![molecular formula C11H12BrN3O2 B13672106 tert-Butyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate](/img/structure/B13672106.png)
tert-Butyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate: is a nitrogen-containing heterocyclic compound It features a pyrrole ring fused to a pyrazine ring, with a tert-butyl ester and a bromine substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyrazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as pyrrole and pyrazine derivatives.
Esterification: The tert-butyl ester group is introduced via esterification reactions using tert-butyl alcohol and suitable activating agents like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in tert-Butyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazine ring.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or other substituted derivatives.
Oxidation and Reduction Products: Various oxidized or reduced forms of the pyrazine ring.
Hydrolysis Product: The corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Biology and Medicine:
Kinase Inhibition: The compound’s structure suggests potential as a kinase inhibitor, which could be explored for therapeutic applications in cancer and other diseases.
Antimicrobial Activity: Potential antimicrobial properties due to the presence of the bromine atom and the heterocyclic core.
Industry:
Material Science: Possible applications in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The exact mechanism of action for tert-Butyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate is not well-documented. based on its structure, it is likely to interact with biological targets such as enzymes or receptors through:
Hydrogen Bonding: Interaction with active site residues.
Hydrophobic Interactions: Engagement with hydrophobic pockets in proteins.
Covalent Bonding: Potential formation of covalent bonds with nucleophilic residues in the active site.
Comparación Con Compuestos Similares
tert-Butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate: Another pyrrolo[2,3-b]pyrazine derivative with a tosyl group instead of a bromine atom.
tert-Butyl 2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate: Similar structure but with an additional iodine atom.
Uniqueness:
Bromine Substitution: The presence of the bromine atom in tert-Butyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate provides unique reactivity and potential biological activity.
Ester Group: The tert-butyl ester group offers stability and potential for further functionalization.
This compound’s unique structure and reactivity make it a valuable target for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C11H12BrN3O2 |
|---|---|
Peso molecular |
298.14 g/mol |
Nombre IUPAC |
tert-butyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate |
InChI |
InChI=1S/C11H12BrN3O2/c1-11(2,3)17-10(16)6-4-13-9-8(6)15-7(12)5-14-9/h4-5H,1-3H3,(H,13,14) |
Clave InChI |
AZYUDISRDXLGRW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=CNC2=NC=C(N=C12)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


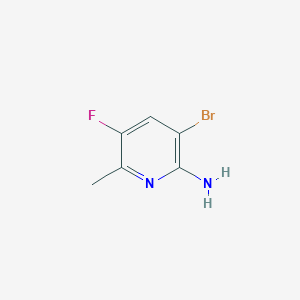
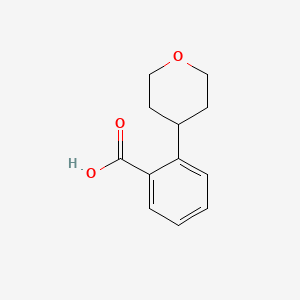
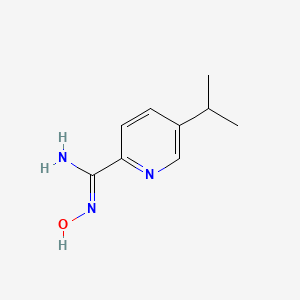
![N-[4-(Phenyldiazenyl)phenyl]piperidine-4-sulfonamide](/img/structure/B13672049.png)

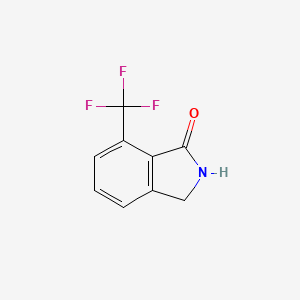

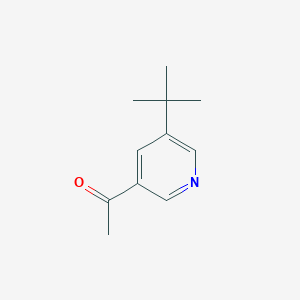
![4-Bromo-2-[2-[(tert-butyldimethylsilyl)oxy]ethyl]thiazole](/img/structure/B13672075.png)
![6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13672084.png)
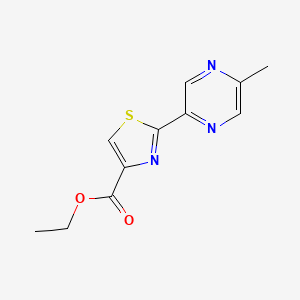
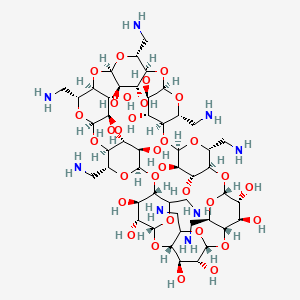
![Thieno[2,3-d]pyrimidin-6-ylmethanamine](/img/structure/B13672092.png)
![Methyl 2-methylbenzo[d]thiazole-4-carboxylate](/img/structure/B13672105.png)
